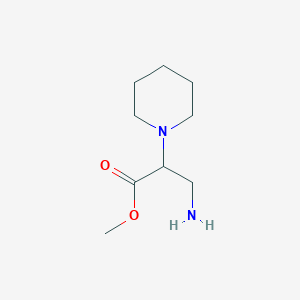

Methyl 3-amino-2-piperidin-1-ylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-piperidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-9(12)8(7-10)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBRDESPSSXIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Amino 2 Piperidin 1 Ylpropanoate and Its Analogues

Direct Synthetic Approaches to the Core Structure

The direct construction of the methyl 3-amino-2-piperidin-1-ylpropanoate core involves the formation of key carbon-nitrogen and carbon-carbon bonds. These approaches can be categorized into multi-step pathways and catalytic strategies.

Multi-step syntheses offer a versatile approach to complex molecules like methyl 3-amino-2-piperidin-1-ylpropanoate, allowing for the controlled introduction of functional groups and stereocenters. A common strategy involves the initial synthesis of a suitable β-amino ester precursor, followed by the introduction of the piperidine (B6355638) moiety.

Another approach involves the functionalization of a pre-existing piperidine scaffold. For example, a piperidine derivative with a suitable electrophilic or nucleophilic handle at the 2-position can be reacted with a three-carbon synthon to build the propanoate chain. This might involve the alkylation of a piperidine-2-carboxaldehyde derivative followed by further functional group manipulations. The efficiency of such routes is highly dependent on the availability of the starting piperidine derivatives.

A generalized multi-step approach could involve the following sequence:

Formation of a β-amino acid precursor: This can be achieved through various methods, including the aforementioned β-lactam chemistry, the conjugate addition of an amine to an α,β-unsaturated ester, or the amination of a β-hydroxy ester.

Introduction of the piperidine ring: This can be accomplished via nucleophilic substitution or reductive amination, depending on the nature of the precursor.

Final modifications: This may include esterification or deprotection steps to yield the target compound.

While specific multi-step syntheses for methyl 3-amino-2-piperidin-1-ylpropanoate are not extensively detailed in the literature, the principles of β-amino acid and piperidine synthesis provide a clear framework for its construction.

Catalytic methods offer more direct and atom-economical routes to the target structure, often proceeding under milder conditions and with higher efficiency than traditional multi-step syntheses.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of β-amino esters. In the context of methyl 3-amino-2-piperidin-1-ylpropanoate, this reaction would involve the addition of piperidine to a methyl acrylate (B77674) derivative.

The reaction of piperidine with methyl acrylate can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts. For instance, silica-supported aluminum chloride has been shown to be an effective catalyst for the Michael addition of various amines to α,β-unsaturated esters under solvent-free conditions. In a study using this catalyst, the reaction of piperidine with methyl acrylate proceeded to completion within 2 hours at room temperature, affording the corresponding Michael adduct in quantitative yield.

| Amine | Michael Acceptor | Catalyst | Conditions | Time (h) | Yield (%) |

| Piperidine | Methyl acrylate | Silica-supported AlCl₃ | Room temp, solvent-free | 2 | >99 |

| Aniline | Methyl acrylate | Silica-supported AlCl₃ | 60 °C, solvent-free | 4 | 95 |

| Pyrrolidine (B122466) | Methyl acrylate | Silica-supported AlCl₃ | Room temp, solvent-free | 1.5 | >99 |

This table presents data for the aza-Michael addition of various amines to methyl acrylate using a silica-supported aluminum chloride catalyst.

Furthermore, the use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, contributing to the development of more sustainable synthetic processes. Other catalysts, such as ceric ammonium (B1175870) nitrate (B79036) in water, have also been employed for the mono-aza-Michael addition of piperazine (B1678402) to α,β-unsaturated carbonyl compounds, suggesting the potential for aqueous-phase synthesis. muni.cz

Palladium catalysis offers a plethora of methods for the construction of heterocyclic rings, including piperidines. While a direct palladium-catalyzed synthesis of methyl 3-amino-2-piperidin-1-ylpropanoate from acyclic precursors is not explicitly documented, related methodologies provide a strong foundation for such an approach.

For instance, palladium-catalyzed intramolecular hydroamidation of unsaturated amides has been used to synthesize piperidine rings. georgiasouthern.edu This strategy involves the cyclization of an acyclic precursor containing both an amine and an alkene moiety. To apply this to the target molecule, a substrate such as N-allyl-3-aminopropanoate could potentially be cyclized in the presence of a palladium catalyst.

Another relevant palladium-catalyzed transformation is the formal [4+2] cycloaddition between alkyl amides and dienes, which allows for the synthesis of substituted piperidines through the activation of C(sp³)–H bonds. nih.gov This approach could be adapted to construct the piperidine ring with the desired substitution pattern for subsequent elaboration into the final product. The development of such a palladium-catalyzed cascade reaction would represent a highly efficient and convergent route to methyl 3-amino-2-piperidin-1-ylpropanoate and its analogues.

Catalytic Preparation Strategies

Asymmetric and Chiral Synthesis of Enantiopure Derivatives

The presence of a stereocenter at the 2-position of the propanoate chain in methyl 3-amino-2-piperidin-1-ylpropanoate necessitates the development of asymmetric synthetic methods to access enantiopure derivatives.

A powerful strategy for introducing chirality is the diastereoselective reduction of a prochiral precursor. In this context, the reduction of a β-enamino ester intermediate is a particularly attractive approach. The synthesis of a chiral β-enamino ester can be achieved through the condensation of a β-keto ester with a chiral amine, followed by reduction of the resulting C=C double bond.

The diastereoselectivity of the reduction is highly dependent on the reducing agent and the reaction conditions. For example, the reduction of cyclic β-enaminones has been shown to proceed with high diastereoselectivity, providing a route to 2,6-disubstituted piperidines. scilit.com Similarly, the reduction of endocyclic β-enamino esters has been explored using various reagents, including sodium cyanoborohydride and catalytic hydrogenation, with varying degrees of diastereoselectivity. analis.com.my

In a study on the reduction of an endocyclic β-enamino ester, different reducing conditions led to different diastereomeric ratios of the corresponding β-amino ester.

| Reducing Agent/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |

| 10% Pd/C, H₂ | 42:19:39 | 4-10 |

| 20% Pd(OH)₂/C, H₂ | 51:3:46 | 0.1-2.2 |

| NaBH₃CN, acid | 64:36 | 54.1 |

This table illustrates the effect of different reducing agents on the diastereoselectivity and yield of a β-amino ester synthesis via the reduction of a β-enamino ester. analis.com.my

The use of a chiral auxiliary on the nitrogen atom of the enamine can also effectively control the stereochemical outcome of the reduction. After the reduction, the chiral auxiliary can be removed to afford the desired enantiopure β-amino ester. This strategy has been successfully applied to the synthesis of various chiral β-amino esters. The choice of the chiral auxiliary and the reducing agent are critical factors in achieving high diastereoselectivity.

Asymmetric Induction Utilizing Chiral Auxiliaries

Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One powerful strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. williams.eduwikipedia.org

Evans oxazolidinones are a well-established class of chiral auxiliaries that have been widely used in the asymmetric synthesis of a variety of natural products. researchgate.net These auxiliaries can be acylated and then subjected to diastereoselective alkylation reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing a new stereocenter with high predictability and control. williams.edu While direct application to Methyl 3-amino-2-piperidin-1-ylpropanoate is not extensively detailed in readily available literature, the principle can be applied to the synthesis of chiral amino acid precursors that are subsequently incorporated into the piperidine ring structure.

Another notable chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. The α-proton of the carbonyl can be deprotonated to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org This method provides a reliable route to chiral carboxylic acid derivatives, which are valuable precursors for more complex molecules.

The general workflow for using a chiral auxiliary in asymmetric synthesis is as follows:

| Step | Description |

| 1. Attachment | The chiral auxiliary is covalently attached to the substrate. |

| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) to create a new stereocenter with a high degree of diastereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. |

| 4. Recovery | The chiral auxiliary is recovered for potential reuse. |

Enantioselective Cyclization Strategies

Enantioselective cyclization is a direct approach to constructing chiral piperidine rings. These strategies often employ chiral catalysts or reagents to control the stereochemistry of the ring-forming step.

One common method is the intramolecular reductive amination of a δ-amino ketone or aldehyde. nih.gov The use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, can induce enantioselectivity in the formation of the cyclic imine or enamine intermediate, which is then reduced to the chiral piperidine.

Palladium-catalyzed intramolecular cyclization reactions have also proven effective. For instance, an enantioselective approach to oxidative amination of non-activated alkenes can be achieved using a palladium catalyst with a chiral pyridine-oxazoline ligand to form substituted piperidines. nih.gov Another strategy involves the diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction, where the stereochemistry of the final piperidine is controlled in the initial Mannich reaction. nih.gov

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, a racemic mixture of the target compound is often obtained. In such cases, resolution techniques are necessary to separate the enantiomers.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. google.comgoogle.com Since diastereomers have different physical properties, they can often be separated by crystallization. For racemic piperidine derivatives like ethyl nipecotate, resolving agents such as di-benzoyl-L-tartaric acid or (S)-mandelic acid have been used effectively. google.comgoogle.com The process typically involves dissolving the racemic mixture and the resolving agent in a suitable solvent, allowing one diastereomeric salt to preferentially crystallize, which is then separated by filtration. The resolved enantiomer can then be recovered by treating the salt with an acid or base.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available columns with cellulose-based chiral stationary phases. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

| Resolution Technique | Principle | Example Application |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. | Resolution of racemic ethyl nipecotate using di-benzoyl-L-tartaric acid. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of 1,3-dimethyl-4-phenylpiperidine enantiomers on a Chiralcel OD column. nih.gov |

Synthesis of Precursors and Intermediates for Piperidine Ring Construction

The synthesis of complex piperidine derivatives relies on the availability of appropriately functionalized precursors and building blocks.

Preparation of Substituted Piperidine Building Blocks

The piperidine moiety is a common feature in many bioactive compounds, making the development of methods for the synthesis of substituted piperidine building blocks an active area of research. kcl.ac.uk One approach is the aza-Michael reaction, which can be used to construct N-substituted 4-piperidones. For example, a one-pot oxidation-cyclization of a divinyl ketone with a primary amine, mediated by manganese dioxide, can yield a diverse range of 4-piperidones. kcl.ac.uk The use of a chiral amine, such as (S)-α-phenylethylamine, in this reaction can lead to the formation of separable diastereomeric 4-piperidone (B1582916) products. kcl.ac.uk

Another strategy involves the stereoselective three-component vinylogous Mannich-type reaction to assemble multi-substituted chiral piperidines. This method is inspired by the biosynthesis of piperidine alkaloids and can lead to the formation of versatile chiral 2,3-dihydropyridinone intermediates. rsc.org

Controlled Functionalization of Amino Acid Derivatives

Amino acids are valuable chiral pool starting materials for the synthesis of piperidine derivatives. nih.gov A stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been developed based on the oxidative ring opening of an unsaturated bicyclic γ-lactam. The resulting diformyl intermediate undergoes a double reductive amination with a fluoroalkylamine to form the piperidine ring. researchgate.net

The direct C-H functionalization of piperidine derivatives offers a more atom-economical approach to introducing substituents. While functionalization at the C2 position has been achieved through various methods, selective functionalization at the more remote C3 and C4 positions is more challenging due to the electronic effects of the nitrogen atom. nih.gov An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486), followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate. nih.gov

General Cyclization and Ring-Forming Reactions Relevant to Piperidine Systems

A variety of cyclization and ring-forming reactions are employed in the synthesis of piperidine systems. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

The hydrogenation of pyridine (B92270) derivatives is a fundamental method for the synthesis of piperidines. nih.gov This can be achieved through catalytic hydrogenation, often requiring harsh conditions, or by chemical reduction. The development of stereoselective hydrogenation methods is an ongoing area of research.

Intramolecular cyclization reactions are widely used, and can be broadly categorized by the type of bond being formed (C-N or C-C). nih.gov Some common strategies include:

Aza-Michael reaction: The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Reductive amination: The intramolecular reaction of an amine with a ketone or aldehyde, followed by reduction of the resulting imine or enamine. nih.gov

Radical cyclization: The intramolecular cyclization of a nitrogen-centered or carbon-centered radical. nih.gov

Metal-catalyzed cyclization: The use of transition metals, such as palladium or gold, to catalyze the intramolecular cyclization of appropriately functionalized precursors. nih.govajchem-a.com

Electroreductive cyclization: The use of an electric current to induce the cyclization of an imine with a dihaloalkane. beilstein-journals.org

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of unsaturated piperidine derivatives, which can then be hydrogenated to the corresponding saturated piperidines. nih.gov

| Cyclization Strategy | Description |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. nih.gov |

| Intramolecular Reductive Amination | Formation of a piperidine ring from a linear amino-aldehyde or amino-ketone. nih.gov |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an activated alkene. nih.govkcl.ac.uk |

| Radical Cyclization | Ring formation via an intramolecular radical addition. nih.gov |

| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene, followed by reduction. nih.gov |

Dieckmann Cyclization Approaches

The Dieckmann cyclization, an intramolecular base-catalyzed condensation of a diester to form a β-keto ester, is a classical yet powerful method for forming five- and six-membered rings. Its application in the synthesis of piperidine analogues, particularly piperidone derivatives, has been well-established and continues to be refined.

A flexible route to variously substituted piperidine-2,4-diones utilizes a Dieckmann cyclization as the key ring-forming step. acs.orgcore.ac.ukresearchgate.net The general approach begins with the coupling of β-amino esters with a malonic acid derivative, such as monomethyl malonate, to generate an amidodiester precursor. This precursor, upon treatment with a base like sodium methoxide, undergoes intramolecular cyclization to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate afford the target piperidine-2,4-dione. acs.orgcore.ac.uk This strategy is advantageous as it allows for the synthesis of piperidines with or without N-substitution, avoiding the need for protecting groups. researchgate.net For instance, the use of dimethyl ester precursors cyclized in methanol (B129727), followed by decarbomethoxylation in aqueous acetonitrile, has proven to be an improved procedure for obtaining N-unsubstituted Dieckmann products. core.ac.uk

Furthermore, this methodology has been extended to achieve enantioselective synthesis. By employing a chiral auxiliary, such as (S)-N-(α-methylbenzyl)allylamine, in a conjugate addition to an α,β-unsaturated ester, enantiopure β-amino esters can be obtained. These chiral precursors then undergo the Dieckmann cyclization sequence to produce optically active substituted piperidine-2,4-diones after cleavage of the auxiliary. core.ac.ukresearchgate.net

Another common application of the Dieckmann condensation is in the synthesis of 4-piperidones. This process often involves the initial addition of a primary amine to two equivalents of an alkyl acrylate, followed by the Dieckmann cyclization, hydrolysis, and decarboxylation to furnish the 4-piperidone ring system. dtic.mil

| Precursor Type | Key Reagents | Product Core | Key Features | Reference |

|---|---|---|---|---|

| Amidodiester (from β-amino ester and monomethyl malonate) | NaOCH₃, MeOH | Piperidine-2,4-dione | Flexible substitution, N-unsubstituted products possible | core.ac.uk |

| Chiral Amidodiester (from chiral β-amino ester) | 1. NaOCH₃ 2. MsOH (auxiliary cleavage) | Enantiopure Piperidine-2,4-dione | Enantioselective synthesis via chiral auxiliary | researchgate.net |

| Diester (from primary amine and 2x alkyl acrylate) | Base (e.g., NaH, NaOEt) | 4-Piperidone | Common route to 4-piperidones | dtic.mil |

Intramolecular Cascade Cyclizations

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. These processes are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like substituted piperidines. nih.gov

One notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction is initiated by the acid-mediated functionalization of an alkyne, leading to the formation of an enamine. This intermediate then generates an iminium ion, which undergoes subsequent reduction to form the piperidine ring. nih.gov

More recently, chemo-enzymatic cascades have emerged as a powerful tool for the asymmetric synthesis of piperidines. acs.orgnih.gov A stereoselective one-pot amine oxidase/ene imine reductase (AmOx/EneIRED) cascade has been developed to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.govresearchgate.net In this process, an amine oxidase catalyzes the oxidation of a tetrahydropyridine to an in-situ generated dihydropyridinium species. thieme-connect.com This activated intermediate is then reduced by an ene imine reductase, which catalyzes both the conjugate reduction of the C=C bond and the reduction of the resulting iminium ion to yield the chiral piperidine. acs.orgnih.gov This chemo-enzymatic approach provides access to a wide range of chiral piperidines with high enantioselectivity and has been applied to the synthesis of key intermediates for several therapeutic agents. acs.orgnih.gov

Another strategy involves a C–H activation–cyclization–reduction cascade to produce highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This one-pot procedure begins with a rhodium(I)-catalyzed C–H activation of an α,β-unsaturated imine and its coupling with an alkyne. The resulting azatriene intermediate undergoes an in-situ electrocyclization to form a 1,2-dihydropyridine. This intermediate is then reduced with high diastereoselectivity using an acid and sodium borohydride (B1222165) to give the final tetrahydropyridine product. nih.gov

| Cascade Type | Key Steps | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Hydroamination | Acid-mediated alkyne functionalization → Iminium ion formation → Reduction | Amino-alkyne | Piperidine | Forms C-N and C-H bonds | nih.gov |

| Chemo-enzymatic Dearomatization | Amine oxidase-catalyzed oxidation → Ene imine reductase-catalyzed reduction | N-substituted Tetrahydropyridine | Chiral substituted Piperidine | High enantioselectivity, mild conditions | acs.orgnih.gov |

| C-H Activation Cascade | Rh(I)-catalyzed C-H activation/alkyne coupling → Electrocyclization → Reduction | α,β-Unsaturated Imine + Alkyne | Diastereoselective Tetrahydropyridine | High diastereoselectivity, one-pot | nih.gov |

Radical Cyclization of β-Aminoacrylates

Radical cyclization reactions offer a powerful method for constructing cyclic systems, including piperidines, often with high levels of stereocontrol. wikipedia.org These reactions are advantageous due to their tolerance of various functional groups and the mild conditions under which they are typically performed. The cyclization of β-aminoacrylates, in particular, has been developed as a useful method for synthesizing azacyclic compounds. acs.org

The general mechanism involves three main stages: selective generation of a radical, the intramolecular cyclization step, and the quenching of the cyclized radical to form the final product. wikipedia.org In the context of β-aminoacrylate derivatives, a radical is typically generated on a side chain attached to the nitrogen atom. This radical then adds to the electron-deficient double bond of the acrylate moiety. The regioselectivity of this cyclization is generally governed by Baldwin's rules, with 6-exo-trig cyclization being a common pathway for the formation of six-membered piperidine rings.

A notable application of this methodology is found in the synthesis of the alkaloid (–)-indolizidine 223AB, which utilizes two consecutive radical cyclizations of β-aminoacrylate substrates. acs.orgnih.gov In the key step for forming the six-membered ring, a radical is generated on the side chain of a trans-2,5-disubstituted pyrrolidine precursor that is appended with a β-aminoacrylate group. The radical cyclization proceeds to form the indolizidine bicyclic system. acs.orgnih.gov While this example leads to a fused ring system, the underlying principle of forming a six-membered nitrogen-containing ring via the radical cyclization of a β-aminoacrylate derivative is directly applicable to the synthesis of piperidine analogues. The stereochemical outcome of such cyclizations can often be controlled by the existing stereocenters in the substrate. acs.org

| Substrate | Radical Generation | Key Reaction Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Ses-protected β-aminoacrylate with phenylselenide group | Reaction with Bu₃SnH and AIBN | High dilution | Substituted Pyrrolidine | Forms five-membered ring precursor | acs.org |

| β-aminoacrylate derivative of a trans-2,5-disubstituted pyrrolidine | Reaction with Bu₃SnH and AIBN | High dilution | Indolizidine (fused piperidine ring) | Demonstrates 6-membered ring formation | acs.orgnih.gov |

Chemical Transformations and Derivatization Strategies of Methyl 3 Amino 2 Piperidin 1 Ylpropanoate

Functional Group Interconversions on the Propanoate Moiety

The ester group of the propanoate backbone is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

The methyl ester of Methyl 3-amino-2-piperidin-1-ylpropanoate can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 3-amino-2-(piperidin-1-yl)propanoic acid. This hydrolysis step is often the precursor to forming amide bonds, which are fundamental linkages in many biologically active molecules.

Following hydrolysis, the resulting carboxylic acid can be coupled with a primary or secondary amine to form an amide. This transformation typically requires the activation of the carboxylic acid. Alternatively, direct amidation of the ester can be achieved, bypassing the hydrolysis step. This is often accomplished using metal catalysts that facilitate the aminolysis of the ester. mdpi.com Various catalytic systems have been developed for this purpose, offering efficient and high-yield pathways to amides under relatively mild conditions. For instance, iron(III) chloride (FeCl₃) has been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com Similarly, nickel-based catalysts have been employed for the direct amidation of methyl esters at elevated temperatures. mdpi.com

| Catalyst System | Amine Substrate | General Conditions | Key Features |

|---|---|---|---|

| FeCl₃ | Primary and Secondary Amines | Solvent-free, 80 °C | Effective with aryl and phenyloxy esters. mdpi.com |

| Ni(cod)₂ / IPr | Primary/Secondary Aliphatic Amines, Anilines | Toluene, 140 °C | Broad functional group tolerance. mdpi.com |

| Lanthanide Complexes (e.g., La₂Na₈(OCH₂CF₃)₁₄(THF)₆) | Primary Amines | Solvent-free, 80 °C | Mild conditions, low catalyst loading. mdpi.com |

The ester functionality can be reduced to a primary alcohol, converting Methyl 3-amino-2-piperidin-1-ylpropanoate into the corresponding amino alcohol, (3-amino-2-(piperidin-1-yl)propan-1-ol). This transformation provides a chiral building block with primary amine and primary alcohol functionalities, which are valuable for further synthetic manipulations.

The reduction of α-amino esters to their corresponding 1,2-amino alcohols is a well-established process. researchgate.net A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups and the desired reaction conditions. orgsyn.org Powerful reducing agents like lithium aluminum hydride (LAH) are highly effective for this conversion. orgsyn.org Other common methods involve the use of sodium borohydride (B1222165) (NaBH₄), often in conjunction with an activating agent for the carboxylic acid or ester. researchgate.netcore.ac.uk For instance, the ester can be activated by conversion to a mixed anhydride (B1165640) before reduction with NaBH₄. researchgate.net Borane complexes, such as borane-methyl sulfide (B99878) (BMS), also serve as efficient reagents for the reduction of amino acids and their esters. orgsyn.org

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Highly reactive, potent reducing agent. orgsyn.org |

| Sodium Borohydride (NaBH₄) | Water, Alcohols | Milder reductant; often requires ester activation (e.g., via mixed anhydride). researchgate.netcore.ac.uk |

| Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | Effective for reducing carboxylic acids and esters. orgsyn.org |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | More reactive than NaBH₄; can reduce esters directly. |

Reactions Involving the Primary Amine Functionality at C-2

The primary amine at the C-2 position is a nucleophilic center that readily participates in a range of chemical reactions, including acylation to form amides and cyclization to create novel heterocyclic systems.

The primary amine of Methyl 3-amino-2-piperidin-1-ylpropanoate can be selectively acylated to form an amide bond. This reaction is one of the most fundamental transformations in organic chemistry. researchgate.net Acylation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or activated esters, typically in the presence of a base to neutralize the acid byproduct. The choice of acylating agent and reaction conditions can be tailored to achieve high selectivity for the primary amine, even in the presence of the tertiary piperidine (B6355638) nitrogen. niscpr.res.in This selective N-acylation introduces a new substituent onto the molecule, providing a straightforward method for building molecular complexity. niscpr.res.in

The presence of both a primary amine and an ester group on adjacent carbons makes Methyl 3-amino-2-piperidin-1-ylpropanoate an ideal precursor for the synthesis of various heterocyclic structures through intramolecular or intermolecular cyclization reactions.

One important class of heterocycles that can be synthesized from α-amino esters are hydantoins (imidazolidine-2,4-diones). Hydantoin (B18101) derivatives are known to possess a wide range of pharmacological properties. nih.govthieme-connect.de The synthesis can be accomplished by reacting Methyl 3-amino-2-piperidin-1-ylpropanoate with an isocyanate. This reaction first forms a ureido intermediate, which then undergoes base- or acid-catalyzed intramolecular cyclization with the loss of methanol (B129727) to form the 5-substituted hydantoin ring. organic-chemistry.orgmdpi.com

An alternative route is the Urech hydantoin synthesis, which involves reacting the corresponding amino acid with potassium cyanate (B1221674) to form a ureido acid, followed by acid-catalyzed cyclization. researchgate.net This general strategy can be adapted for α-amino esters, providing access to a diverse range of hydantoin-based compounds. organic-chemistry.org The resulting molecule, 5-((piperidin-1-yl)methyl)imidazolidine-2,4-dione, represents a novel heterocyclic architecture derived directly from the starting material.

Condensation Reactions with Carbonyl Compounds

The primary amino group (-NH₂) of Methyl 3-amino-2-piperidin-1-ylpropanoate is a potent nucleophile, making it readily available for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds under mild conditions, often with acid or base catalysis, to yield Schiff bases (imines). The formation of the C=N double bond in the product significantly alters the electronic and steric properties of the original molecule, providing a straightforward method for generating structural diversity. jptcp.comnih.govanjs.edu.iq

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by azeotropic removal of water, leads to the formation of the stable imine product. nih.gov

The reaction can be performed with a wide array of aromatic and aliphatic carbonyl compounds. The resulting Schiff bases are not only stable derivatives in their own right but also serve as versatile intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

| Carbonyl Reactant | Product (Schiff Base) | Typical Conditions |

| Benzaldehyde | Methyl 3-(benzylideneamino)-2-(piperidin-1-yl)propanoate | Ethanol, reflux |

| 4-Chlorobenzaldehyde | Methyl 3-((4-chlorobenzylidene)amino)-2-(piperidin-1-yl)propanoate | Methanol, catalytic acetic acid |

| Acetone | Methyl 3-(isopropylideneamino)-2-(piperidin-1-yl)propanoate | Neat or in aprotic solvent |

| Cyclohexanone | Methyl 3-((cyclohexylidene)amino)-2-(piperidin-1-yl)propanoate | Toluene, Dean-Stark trap |

Chemical Modifications on the Piperidine Nitrogen and Ring System

The piperidine ring itself presents numerous opportunities for chemical modification, allowing for the diversification of the heterocyclic core. These modifications can occur at the tertiary nitrogen atom or involve transformations of the ring structure itself.

N-Alkylation and N-Derivatization for Scaffold Diversification

The tertiary nitrogen atom of the piperidine ring in Methyl 3-amino-2-piperidin-1-ylpropanoate can act as a nucleophile, although it is significantly less reactive than the primary amine. The most direct derivatization at this site is N-alkylation using reactive alkylating agents like alkyl halides to form quaternary piperidinium (B107235) salts. researchgate.net This transformation introduces a permanent positive charge to the molecule, which can profoundly impact its physicochemical properties.

It is important to note that due to the higher nucleophilicity of the primary amine, selective alkylation of the piperidine nitrogen would likely require a protection strategy. The primary amine could first be converted into a non-nucleophilic group (e.g., a Boc-carbamate or an imine), freeing the tertiary nitrogen for selective alkylation. Subsequent deprotection would yield the N-alkylated derivative.

Beyond simple alkylation, advanced methods can achieve functionalization at the α-carbon of the piperidine ring. Such strategies often involve the in situ generation of an endocyclic iminium ion via oxidation, which can then be trapped by various nucleophiles. acs.orgacs.org This allows for the introduction of diverse substituents directly onto the heterocyclic ring, providing a powerful tool for scaffold diversification. acs.org

| Reagent | Product Type | Potential Conditions |

| Methyl Iodide (CH₃I) | Quaternary Piperidinium Salt | Acetonitrile, Room Temp |

| Benzyl Bromide (BnBr) | Quaternary Piperidinium Salt | DMF, K₂CO₃ |

| m-CPBA then TFAA | α-Functionalized Piperidine | Sequential oxidation and rearrangement |

Ring Expansion or Contraction to Related Heterocyclic Systems

Altering the size of the heterocyclic scaffold from a six-membered piperidine to other ring systems, such as five-membered pyrrolidines or seven-membered azepanes, represents a more profound structural modification. These transformations, while synthetically challenging, can lead to novel chemical entities with distinct conformational properties.

Ring Contraction: The conversion of N-substituted piperidines to pyrrolidines has been achieved through various rearrangement reactions. researchgate.net One modern approach involves an oxidative rearrangement using hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA), which can proceed through an iminium ion intermediate that is trapped to yield the pyrrolidine (B122466) derivative. researchgate.netdntb.gov.ua Another strategy involves cascade reactions that can selectively produce pyrrolidin-2-ones or other functionalized pyrroles from piperidine precursors. rsc.orgrsc.org

Ring Expansion: The expansion of a piperidine ring to an azepane is less common than contraction but can be conceptually approached through rearrangements like the Tiffeneau-Demjanov rearrangement, which would require prior functionalization of the ring. More commonly, ring expansion strategies involve the rearrangement of related systems, such as the opening of a bicyclic aziridinium (B1262131) ion intermediate derived from a pyrrolidine precursor, to form a piperidine. researchgate.net By analogy, similar strategies could be envisioned to access larger ring systems from piperidine-based intermediates. Such transformations provide access to related heterocyclic systems that are prevalent in many biologically active compounds. nih.gov

| Transformation | Resulting Heterocycle | General Method/Reagents |

| Ring Contraction | Pyrrolidine derivative | Oxidative Rearrangement (e.g., PhI(OAc)₂) researchgate.netdntb.gov.ua |

| Ring Contraction | Pyrrolidin-2-one | Cascade reaction (e.g., Cu(OAc)₂, Oxone) rsc.org |

| Ring Expansion | Azepane derivative | Rearrangement (e.g., Tiffeneau-Demjanov type) |

Mechanistic and Kinetic Investigations of Relevant Chemical Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformation for the synthesis of Methyl 3-amino-2-piperidin-1-ylpropanoate is the aza-Michael addition of piperidine (B6355638) to methyl acrylate (B77674). The mechanistic details of this reaction, as well as potential subsequent cyclization reactions, are of significant interest.

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org The reaction between piperidine and methyl acrylate can proceed through two primary mechanistic pathways: a stepwise mechanism or a concerted mechanism. nih.gov

Stepwise Mechanism: This pathway involves the initial nucleophilic attack of the piperidine nitrogen on the β-carbon of methyl acrylate, leading to the formation of a zwitterionic intermediate. rsc.orgnih.gov This intermediate is characterized by a negative charge on the α-carbon (as an enolate) and a positive charge on the nitrogen atom. Subsequent proton transfer, often facilitated by a protic solvent or another amine molecule, neutralizes the charges and yields the final product, Methyl 3-amino-2-piperidin-1-ylpropanoate. rsc.org The stability of the zwitterionic intermediate is enhanced in polar aprotic solvents like DMSO and DMF.

Concerted Mechanism: An alternative pathway involves a single transition state where the C-N bond formation and the proton transfer occur simultaneously. nih.gov This mechanism is often depicted with a cyclic transition state, where the amine proton is transferred to the carbonyl oxygen of the acrylate. This pathway avoids the formation of a discrete zwitterionic intermediate. nih.gov

The operative mechanism can be influenced by the reaction conditions, including the solvent and the presence of a catalyst.

While specific mechanistic studies on the intramolecular cyclization of Methyl 3-amino-2-piperidin-1-ylpropanoate are not extensively detailed in the literature, the potential for such reactions exists given the presence of a secondary amine and an ester functional group. Intramolecular cyclization of β-amino esters can lead to the formation of β-lactams (four-membered rings) or other heterocyclic structures, though the formation of a β-lactam from this specific compound would be sterically hindered.

A more plausible cyclization pathway, particularly under forcing conditions or with specific reagents, could involve an intramolecular aminolysis, where the amino group of one molecule attacks the ester group of another, leading to oligomers or polymers. However, for a truly intramolecular cyclization leading to a small ring, the molecule would likely require modification or activation. For instance, theoretical studies on other amino acid derivatives have shown that cyclization reactions can have significant energy barriers that may require catalysis.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Kinetic studies of the aza-Michael addition of piperidine to methyl acrylate have shown that the reaction typically follows second-order kinetics, being first order in both the amine and the acrylate. nih.gov The rate of the reaction is influenced by several factors, including the nature of the solvent, the temperature, and the presence of catalysts.

The rate-determining step in the aza-Michael addition of amines to activated alkenes can vary. In many cases, particularly in aprotic solvents, the proton transfer step following the initial nucleophilic attack is considered to be the rate-limiting step. This is because the formation of the zwitterionic intermediate can be reversible and rapid, while the subsequent proton transfer is necessary to form the stable final product.

The reaction rate can be significantly accelerated in polar protic solvents, such as water and methanol (B129727). These solvents can facilitate the proton transfer step through hydrogen bonding, thereby lowering the activation energy of the rate-determining step.

Role of Catalysis in Directing Reaction Outcome and Selectivity

Catalysis plays a crucial role in enhancing the rate and controlling the selectivity of the aza-Michael addition. Various types of catalysts, including acids, bases, and ionic liquids, have been employed for this transformation.

The reaction between piperidine and methyl acrylate can proceed without a catalyst, but the reaction rate is often slow. The addition of a catalyst can significantly accelerate the reaction. For example, silica-supported aluminum chloride has been shown to be an efficient catalyst for the Michael addition of amines to α,β-unsaturated carbonyl compounds under solvent-free conditions, leading to quantitative yields in a shorter time frame.

Ionic liquids have emerged as effective catalysts for aza-Michael additions, often functioning as both the solvent and the catalyst. Cholinium-based ionic liquids, for instance, have been shown to accelerate the reaction between amines and acrylates. The catalytic effect of ionic liquids is often attributed to their ability to activate the reactants through non-covalent interactions, such as hydrogen bonding.

In the context of the reaction between piperidine and methyl acrylate, an ionic liquid can stabilize the transition state and facilitate proton transfer, thereby increasing the reaction rate. The use of ionic liquids also offers advantages in terms of catalyst recyclability and greener reaction conditions.

Below is a data table summarizing the effect of different catalysts on the aza-Michael addition of amines to acrylates, drawn from various studies.

| Catalyst | Amine | Acceptor | Solvent | Time | Yield (%) |

| None | Piperidine | Methyl Acrylate | None | 7 days | - |

| [Cho][Pro] | Morpholine | Methyl Acrylate | None | 5 min | 100 |

| Silica-supported AlCl₃ | Piperidine | Methyl Acrylate | None | 2 h | Quantitative |

| HClO₄/SiO₂ | Piperidine | Methyl Acrylate | None (MW) | 2 min | 92 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like Methyl 3-amino-2-piperidin-1-ylpropanoate in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Methyl 3-amino-2-piperidin-1-ylpropanoate, distinct signals would be expected for each unique proton. The methyl ester group (-OCH₃) would typically appear as a sharp singlet. The protons of the piperidine (B6355638) ring would present as a series of complex, overlapping multiplets in the aliphatic region ycdehongchem.com. The protons on the propanoate backbone (the CH and CH₂ groups) would also show characteristic splitting patterns based on their neighboring protons. The primary amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Studies on related N-substituted piperidines show that protons on carbons adjacent to the nitrogen atom are deshielded and appear at a downfield chemical shift, typically in the range of 2.3 - 2.5 ppm ycdehongchem.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key expected signals include the carbonyl carbon of the ester group (typically the most downfield signal, >170 ppm), the methoxy carbon (-OCH₃), and the distinct signals for the carbons of the propanoate backbone and the piperidine ring. The carbons of the piperidine ring adjacent to the nitrogen (α-carbons) are expected to resonate in the 40-50 ppm range, while the other ring carbons (β and γ) would appear further upfield ycdehongchem.com.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for connecting the piperidine ring, the propanoate backbone, and the methyl ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-amino-2-piperidin-1-ylpropanoate

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Ester C=O | - | ~173-175 | Carbonyl carbon, no attached protons. |

| Ester -OCH₃ | ~3.6-3.7 (singlet) | ~51-52 | Sharp singlet for the three equivalent methyl protons. |

| Piperidine Cα-H (axial & eq.) | ~2.3-2.8 (multiplets) | ~54-56 | Protons and carbons alpha to the ring nitrogen. |

| Piperidine Cβ-H (axial & eq.) | ~1.5-1.7 (multiplets) | ~25-27 | Protons and carbons beta to the ring nitrogen. |

| Piperidine Cγ-H (axial & eq.) | ~1.4-1.6 (multiplet) | ~24-26 | Protons and carbon gamma to the ring nitrogen. |

| Propanoate C2-H | Complex multiplet | ~58-62 | Methine proton at the chiral center. |

| Propanoate C3-H₂ | Complex multiplet | ~40-45 | Methylene (B1212753) protons adjacent to the primary amine. |

| Amine -NH₂ | Broad singlet | - | Chemical shift is variable. |

Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns unito.itwikipedia.org.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. For Methyl 3-amino-2-piperidin-1-ylpropanoate (C₉H₁₈N₂O₂), the expected monoisotopic mass is 186.1368 Da. An experimental measurement confirming this value provides strong evidence for the compound's molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions unito.it. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The most common fragmentation for amines involves cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom libretexts.org. This could lead to the loss of the propanoate side chain, generating a stable piperidinium-containing fragment, or cleavage within the side chain itself.

Loss of the Methoxy Group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃, 31 Da) or a molecule of methanol (B129727) (CH₃OH, 32 Da).

Ester-related Fragmentations: Cleavage at the carbonyl group can produce acylium ions libretexts.orgwhitman.edu.

Table 2: Predicted Key Mass Spectrometry Fragments for Methyl 3-amino-2-piperidin-1-ylpropanoate

| m/z (Mass/Charge) | Possible Fragment Ion | Fragmentation Pathway |

| 187.1441 | [M+H]⁺ | Protonated molecular ion |

| 172.1206 | [M+H - CH₃]⁺ | Loss of a methyl radical from the piperidine ring or ester |

| 155.1128 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester group |

| 127.0862 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine ring fragment resulting from alpha-cleavage |

Note: These m/z values are calculated for the monoisotopic masses of the predicted fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations.

For Methyl 3-amino-2-piperidin-1-ylpropanoate, the IR spectrum would be expected to show several key absorption bands that confirm its structure:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3500-3300 cm⁻¹ libretexts.orgucla.edu. This doublet is a clear indicator of a primary amine.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, are due to the C-H stretching vibrations of the aliphatic piperidine and propanoate groups ucla.edu.

C=O Stretching: A very strong and sharp absorption band in the range of 1750-1735 cm⁻¹ is the most prominent feature of the spectrum, confirming the presence of the saturated ester carbonyl group libretexts.orgwpmucdn.com.

N-H Bending: The primary amine will also show a bending (scissoring) vibration, typically around 1600 cm⁻¹ wpmucdn.com.

C-O Stretching: The ester C-O single bonds will produce strong, characteristic stretching bands in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹ libretexts.org.

Table 3: Characteristic Infrared Absorption Frequencies for Methyl 3-amino-2-piperidin-1-ylpropanoate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine, Propanoate) | Strong |

| 1750 - 1735 | C=O Stretch | Saturated Ester | Strong, Sharp |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Variable |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid, crystalline sample. If a suitable single crystal of Methyl 3-amino-2-piperidin-1-ylpropanoate could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the relative stereochemistry of the molecule.

The resulting crystal structure would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the substituents in the solid state. While this method provides the most definitive structural proof, it is contingent upon the ability to produce high-quality single crystals, which can be a significant experimental challenge. No published crystal structure for this specific compound is currently available. However, crystallographic data for a related compound, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, demonstrates the level of detail such an analysis provides, including precise bond angles and intermolecular interactions like hydrogen bonding researchgate.net.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is indispensable for the separation and purification of the target compound from reaction mixtures and for assessing its final purity nih.gov. The polar and basic nature of Methyl 3-amino-2-piperidin-1-ylpropanoate dictates the choice of appropriate chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for assessing the purity of non-volatile compounds shimadzu.eu.

Mode: Reversed-phase HPLC (RP-HPLC) would be the typical method, using a nonpolar stationary phase (like C18) and a polar mobile phase.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol would be used for elution. Due to the basic amine groups, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase. This ensures the amines are protonated, which leads to better peak shapes and more reproducible retention times.

Detection: Detection could be achieved using a UV detector if the molecule possessed a chromophore, but for this aliphatic compound, a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer (LC-MS) would be necessary.

Gas Chromatography (GC): Direct analysis by GC is challenging due to the compound's polarity and low volatility.

Derivatization: To make the molecule suitable for GC analysis, a derivatization step is typically required researchgate.net. The active hydrogens on the primary amine group can be reacted with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or an acylating agent to create a more volatile and less polar derivative researchgate.net. This process makes the analyte amenable to separation on standard GC columns and analysis by GC-MS .

Table 4: Summary of Chromatographic Techniques for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Key Considerations |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol Gradient with Acidic Modifier (e.g., 0.1% Formic Acid) | Ideal for purity assessment. Requires a universal detector (e.g., MS, CAD, ELSD) due to lack of UV chromophore. |

| GC | Capillary Column (e.g., DB-5) | Inert Carrier Gas (e.g., Helium, Nitrogen) | Requires chemical derivatization of the primary amine to increase volatility and improve peak shape. |

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactive nature of Methyl 3-amino-2-piperidin-1-ylpropanoate.

DFT calculations can be employed to determine a range of electronic properties that govern the molecule's reactivity. By using functionals such as B3LYP with a basis set like 6-31G(d,p), key parameters can be elucidated. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For Methyl 3-amino-2-piperidin-1-ylpropanoate, the nitrogen atoms of the amino and piperidine (B6355638) groups, as well as the oxygen atoms of the ester group, would be expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amino group and the carbonyl carbon would be electron-deficient (electrophilic).

These computational insights can be used to predict potential reaction pathways. For instance, understanding the nucleophilicity of the different nitrogen atoms can help in predicting the outcomes of alkylation or acylation reactions. Similarly, the electrophilic character of the carbonyl carbon is relevant for predicting its susceptibility to nucleophilic attack, such as in hydrolysis reactions. cu.edu.eg Theoretical calculations can model the transition states of these potential reactions to determine activation energies, providing a basis for understanding reaction kinetics. acs.org

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | 1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 7.7 eV | Indicates high chemical stability |

| Dipole Moment | 2.5 D | Reflects the molecule's overall polarity |

Methyl 3-amino-2-piperidin-1-ylpropanoate possesses functional groups that could potentially exhibit tautomerism, such as amino-imino or keto-enol forms, although the latter is less relevant for this specific structure. Quantum chemical calculations can be used to determine the relative energies of different tautomers, providing insight into their relative populations at equilibrium. researchgate.netwuxiapptec.com For amino acid derivatives, the amino form is typically overwhelmingly favored.

The molecule's flexibility, due to the piperidine ring and the rotatable bonds in the propanoate chain, leads to a complex conformational landscape. The piperidine ring itself can exist in chair, boat, and twist-boat conformations. rsc.orgacs.org Quantum chemical calculations can be used to determine the relative stabilities of these conformers. For N-substituted piperidines, the chair conformation is generally the most stable. rsc.org The orientation of the substituent on the piperidine nitrogen (axial vs. equatorial) also significantly impacts stability, with the equatorial position often being favored to minimize steric hindrance. researchgate.net By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a potential energy surface can be mapped to identify the lowest energy conformers.

| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Chair (Equatorial Substituent) | 0.00 | >99% |

| Chair (Axial Substituent) | 2.5 | <1% |

| Twist-Boat | 5.5 | <0.1% |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for determining the properties of static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of a molecule in a more realistic environment, such as in a solvent. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements over time.

For Methyl 3-amino-2-piperidin-1-ylpropanoate, an MD simulation would typically be run in a box of explicit solvent molecules (e.g., water) to understand how solvent interactions influence its conformation. The simulation would reveal the accessible conformations and the transitions between them. Analyses such as Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation time. Furthermore, the formation and breaking of intramolecular and intermolecular hydrogen bonds can be monitored, which is particularly relevant for the amino and ester groups of this molecule. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets or other molecules in solution.

Computational Studies in Catalysis and Reaction Design

The structural motifs within Methyl 3-amino-2-piperidin-1-ylpropanoate, namely the secondary amine of the piperidine ring and the primary amino group, suggest its potential use as an organocatalyst, for example, in asymmetric synthesis. researchgate.net Computational chemistry is a valuable tool for designing such catalysts and for understanding their mechanism of action. beilstein-institut.demdpi.com

If this molecule were to be investigated as a catalyst for a reaction, such as an aldol (B89426) or Michael addition, quantum chemical calculations could be used to model the entire catalytic cycle. This would involve identifying the structures of all intermediates and transition states. By calculating the energies of these species, the rate-determining step of the reaction can be identified, and the origins of stereoselectivity can be understood. researchgate.net This knowledge can then be used to propose modifications to the catalyst structure to improve its efficiency and selectivity. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly useful here, where the reacting species are treated with a high level of quantum theory, and the surrounding environment (e.g., solvent or a larger molecular scaffold) is treated with classical molecular mechanics. mdpi.com

In Silico Prediction of Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to build predictive models that correlate the structural features of a molecule with its chemical reactivity or biological activity. nih.goveurekaselect.com For a series of derivatives of Methyl 3-amino-2-piperidin-1-ylpropanoate, various molecular descriptors could be calculated. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular connectivity.

By synthesizing a set of related compounds and measuring their reactivity in a specific reaction, a statistical model can be developed that links these descriptors to the observed reactivity. mdpi.com This model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental screening. researchgate.net For example, a QSAR model could be developed to predict the catalytic activity of a library of similar amino esters in a particular chemical transformation.

Advanced Synthetic Applications and Relevance in Chemical Science

Role as a Versatile Precursor for Complex Organic Molecules

Amino acid esters and piperidine (B6355638) rings are fundamental components in the synthesis of numerous complex organic molecules. The bifunctional nature of methyl 3-amino-2-piperidin-1-ylpropanoate, possessing both a nucleophilic secondary amine within the piperidine ring and an amino ester group, allows for a variety of chemical transformations. This makes it a potentially valuable precursor for creating structurally diverse molecules.

The piperidine ring is a core structural element in a vast number of alkaloids, a class of naturally occurring chemical compounds that have significant physiological effects on humans and other animals. Many synthetic strategies for alkaloids and their analogues utilize piperidine-containing building blocks. While direct evidence of methyl 3-amino-2-piperidin-1-ylpropanoate's use in alkaloid synthesis is not prominent in the literature, its structure is analogous to intermediates used in the synthesis of piperidine alkaloids. General synthetic strategies often involve the elaboration of functional groups on the piperidine ring or the use of the ring's nitrogen in cyclization reactions to form more complex polycyclic systems characteristic of many alkaloids.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one such ring system. researchgate.net The piperidine moiety is one of the most common nitrogen heterocycles found in pharmaceuticals. researchgate.net Compounds like methyl 3-amino-2-piperidin-1-ylpropanoate can serve as scaffolds for the synthesis of more complex heterocyclic systems. For instance, the amino and ester functionalities can be utilized in condensation reactions to form new rings fused to the piperidine core. The use of amino acids as starting materials for the synthesis of new quinazoline (B50416) compounds, for example, is a subject of recent interest. nih.gov

A recent study detailed a facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopiperidines. nih.gov This method resulted in methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates, which are structurally related to the subject compound and were subsequently used to synthesize new chiral dipeptides. nih.gov This highlights the utility of piperidine-bearing amino acid esters in building larger, biologically relevant molecules.

| Precursor Class | Resulting Heterocyclic System | Potential Synthetic Application |

| Piperidine-containing amino acid esters | Fused bicyclic and polycyclic systems | Development of novel pharmaceutical scaffolds |

| N-Boc-aminopiperidines | Chiral dipeptides | Peptidomimetics and drug discovery |

| 3-Aminoquinazolinone derivatives | Triazinoquinazolinones, Triazepinoquinazolinones | Synthesis of biologically active compounds |

Potential Applications in Polymerization Processes

While there is no specific literature detailing the use of methyl 3-amino-2-piperidin-1-ylpropanoate in polymerization, the presence of the piperidine ring and the amino acid ester group suggests potential roles. Piperidine and its derivatives have been investigated as initiators and components in various polymerization reactions. For example, piperidine has been used as an initiator for the polymerization of epoxy resins. researchgate.net Furthermore, amino acid esters are recognized as important intermediates in the synthesis of polymer materials. mdpi.com

The polymerization of vinyl monomers containing piperidine moieties, such as 4-vinylbenzyl piperidine, has been studied, leading to piperidine-containing polymers that can be further modified to create novel ionomers and polyelectrolytes. rsc.org It is conceivable that methyl 3-amino-2-piperidin-1-ylpropanoate could be chemically modified to incorporate a polymerizable group, thereby allowing its integration into polymer chains. Such polymers could exhibit interesting properties due to the presence of the polar and functionalizable piperidine and amino ester groups.

Utility in Advanced Microscopy Techniques

Currently, there is no available research that directly links methyl 3-amino-2-piperidin-1-ylpropanoate to applications in advanced microscopy techniques. The utility of a compound in this field would typically depend on specific properties such as fluorescence, phosphorescence, or the ability to interact with specific cellular components for imaging purposes. Without functionalization with a suitable chromophore or fluorophore, it is unlikely that this compound would have direct applications in advanced microscopy.

Development of Specialty Chemicals and Functional Materials

The development of specialty chemicals and functional materials often relies on building blocks that can impart specific properties to the final product. The piperidine ring is a feature in various functional molecules, including pharmaceuticals, agrochemicals, and corrosion inhibitors. The presence of both an amino group and an ester group in methyl 3-amino-2-piperidin-1-ylpropanoate provides handles for further chemical modification.

This could allow for its incorporation into larger molecular architectures to create materials with tailored properties. For example, the amino group could be used to attach the molecule to a solid support for applications in catalysis or separation science. The ester group could be hydrolyzed to a carboxylic acid, providing a point of attachment for other functional groups or for the formation of self-assembled monolayers on certain surfaces. The versatility of piperidine derivatives in the synthesis of pharmacologically active compounds is well-documented, with applications ranging from anticancer agents to antipsychotics. encyclopedia.pubnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to the development of new synthetic methods. For β-amino esters, this involves moving away from stoichiometric reagents and harsh conditions.

Biocatalysis: The use of enzymes, such as lipases, offers a green alternative for the synthesis of related structures. For instance, immobilized Candida antarctica lipase (B570770) B has been successfully used for the biocatalytic synthesis of piperidine (B6355638) derivatives through multicomponent reactions. rsc.orgrsc.org Lipase TL IM from Thermomyces lanuginosus has also been employed in the continuous-flow synthesis of β-amino acid esters via Michael addition. mdpi.com Future work could explore the enzymatic resolution or asymmetric synthesis of Methyl 3-amino-2-piperidin-1-ylpropanoate to access specific stereoisomers.

Solvent-Free and Aqueous Systems: Research into solvent-free reactions or the use of water as a solvent is a key trend. benthamdirect.com Microwave-assisted polymerization of related β-amino esters has been achieved without the use of solvents or catalysts, suggesting a potential route for greener synthesis. rsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central goal. This can be achieved through addition reactions like the Michael addition, a common method for synthesizing β-amino esters. mdpi.com

| Green Chemistry Approach | Potential Application to Target Compound | Key Benefits |

| Biocatalysis | Enantioselective synthesis using lipases. | High selectivity, mild reaction conditions, reduced waste. |

| Aqueous/Solvent-Free | Synthesis via Mannich-type reactions in water. | Reduced use of volatile organic compounds (VOCs), improved safety. |

| Microwave-Assisted | Accelerated reaction times for synthesis. | Increased efficiency, potential for novel reactivity. |

Exploration of Undiscovered Derivatization Pathways and Functionalization

The structural scaffold of Methyl 3-amino-2-piperidin-1-ylpropanoate offers multiple sites for chemical modification, allowing for the creation of a library of analogues with potentially diverse properties.

N-Functionalization: The secondary amine within the piperidine ring is a prime site for derivatization through alkylation, acylation, or arylation to introduce new functional groups.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or more complex functionalities.

Amino Group Derivatization: The primary amino group can be functionalized to form amides, sulfonamides, or imines, providing access to a wide range of derivatives. The Mannich reaction, a key method for synthesizing β-amino carbonyl compounds, is widely used for the structural modification of natural products to enhance their biological activity. nih.gov

Integration of Machine Learning for Predictive Synthesis and Reaction Optimization

The intersection of data science and chemistry is revolutionizing how chemical reactions are developed and optimized. beilstein-journals.org

Predictive Modeling: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yield and selectivity. nih.gov Global models can suggest general reaction conditions for novel transformations, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.orgchemrxiv.org

Reaction Optimization: Active learning, a type of ML, can guide the experimental process by suggesting the most informative experiments to perform. nih.govduke.edu This approach can significantly reduce the number of experiments needed to find optimal reaction conditions. duke.edu ML-driven optimization has been successfully applied to the synthesis of C(sp3)-rich tertiary amines. acs.org This data-driven approach can accelerate the discovery of efficient synthetic routes to Methyl 3-amino-2-piperidin-1-ylpropanoate and its derivatives.

| Machine Learning Application | Description | Potential Impact |

| Retrosynthesis Planning | AI tools predict potential synthetic routes for a target molecule. | Faster identification of viable synthetic pathways. |

| Condition Optimization | Algorithms suggest optimal solvent, catalyst, temperature, etc. | Higher yields, reduced experimental effort. chemrxiv.org |

| Property Prediction | Models predict physicochemical or biological properties of new derivatives. | Prioritization of synthetic targets with desired characteristics. |

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and controlling product formation. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are invaluable.

In Situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide detailed information about the formation of intermediates and byproducts during a reaction. ethz.ch This allows for the direct observation of the reaction pathway and the identification of key species.

Mechanistic Studies: For reactions like the Mannich reaction, which is a plausible route to the target compound, in-situ studies can elucidate the roles of catalysts and the kinetics of different steps. researchgate.netorganic-chemistry.orgchemistnotes.com This knowledge can then be used to improve the efficiency and selectivity of the synthesis.

Expansion into Multicomponent Reaction Methodologies for Convergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. acs.org

Piperidine Synthesis: MCRs are a powerful tool for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.com Various catalysts, including Lewis acids and biocatalysts, have been employed to facilitate these transformations. rsc.orgtaylorfrancis.com

Convergent Synthesis: Developing an MCR for the synthesis of Methyl 3-amino-2-piperidin-1-ylpropanoate would be a highly convergent and atom-economical approach. This would involve the simultaneous formation of multiple bonds in a one-pot process, significantly streamlining the synthesis. acs.orgtandfonline.com The Mannich reaction is a classic example of a three-component reaction that forms β-amino carbonyl compounds. organic-chemistry.org

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Methyl 3-amino-2-piperidin-1-ylpropanoate, and how can intermediates be characterized?